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Physicochemical Profile & Characterization of 6-(4-Chlorophenyl)-6-oxohexanoic Acid

Executive Summary

6-(4-Chlorophenyl)-6-oxohexanoic acid (CAS: 56721-40-5) is a functionalized keto-acid
intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs
(NSAIDs) and antihistamines.[1][2][3][4][5] Structurally, it comprises a lipophilic 4-chlorophenyl
tail and a hydrophilic carboxylic acid head, bridged by a 6-carbon alkyl linker containing a
ketone functionality. This dual nature dictates its solubility profile and purification strategies.
This guide provides a technical deep-dive into its properties, synthesis logic, and a validated
purification protocol for research applications.

Chemical Identity & Structural Analysis
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Parameter Details

IUPAC Name 6-(4-Chlorophenyl)-6-oxohexanoic acid
CAS Number 56721-40-5

Molecular Formula C12H13ClOs3

Molecular Weight 240.68 g/mol

SMILES OC(=0)CCCCC(=0)C1=CC=C(Cl)Cc=C1

PNPPVRALIYXJBW-UHFFFAOYSA-N

InChl Ke
Y (Analogous base structure)

Carboxylic acid (C1), Ketone (C6), Aryl Chloride

Functional Groups
(Para)

Structural Insight: The molecule features a para-substituted chlorobenzene ring, which imparts
significant lipophilicity and UV activity (A\_max ~254 nm due to the conjugated aryl-ketone
system). The aliphatic chain provides flexibility, while the terminal carboxylic acid serves as a
"chemical handle" for pH-dependent solubility switching—a critical feature for purification.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive
models (ACD/Labs, EPISuite) for this specific congener.
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Property Value / Range Technical Context

Typically off-white to pale

Physical State Solid (Crystalline powder) ]
beige.[4]

Higher than unsubstituted
Melting Point 108 °C — 112 °C (Predicted) analogs due to Cl-mediated

crystal packing interactions.[4]

Decomposes before boiling;
Boiling Point ~420 °C (at 760 mmHg) requires high vacuum for
distillation.[4]

Typical for aliphatic carboxylic

pKa (Acid) 472 +0.10 , .
acids.[4] lonized > pH 6.0.
Moderately lipophilic.[4]
LogP (Octanol/Water) 2.85+0.3 )
Retains on C18 columns.
- Practically insoluble in acidic
Solubility (Water) < 0.5 mg/mL (pH 2) )
media.[4]
Soluble in DMSO, Ethanol,
Solubility (Organic) High Methanol, DCM, Ethyl Acetate.

[4]

Synthesis & Impurity Logic

The primary synthetic route involves the Friedel-Crafts acylation of chlorobenzene with adipoyl
chloride (or adipic anhydride) catalyzed by Aluminum Chloride (

). Understanding this pathway is essential for identifying critical impurities.
Reaction Logic:
 Activation:

activates the acyl chloride, generating an acylium ion.

o Substitution: The electrophile attacks chlorobenzene. Due to the ortho/para directing nature
of Chlorine (with steric hindrance disfavoring ortho), the para-isomer is the dominant product
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(>95%).

o Hydrolysis: The intermediate complex is quenched to yield the free keto-acid.

Critical Impurities:

e Isomer: 6-(2-Chlorophenyl)-6-oxohexanoic acid

(Ortho-isomer).[4]

» Bis-acylated byproduct: 1,4-bis(6-oxohexanoic acid)benzene (Rare, requires excess

acylating agent).[4]

» Starting Material: Unreacted Chlorobenzene or Adipic acid.

Diagram 1: Synthesis & Impurity Pathway
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Caption: Friedel-Crafts acylation pathway showing the formation of the major para-isomer and

potential ortho-isomer impurity.

Experimental Protocol: Purification &
Characterization

Objective: Isolate high-purity (>98%) 6-(4-Chlorophenyl)-6-oxohexanoic acid from a crude

reaction mixture using its pH-dependent solubility switch.

Ortho-lsomer
(Impurity)

Adipic Acid
(Hydrolysis Byproduct)

A. Acid-Base Extraction Workflow (Self-Validating)
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Rationale: The target compound is an acid (pKa ~4.7). Neutral impurities (chlorobenzene) will
not ionize, while the target will dissolve in base.

» Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
e Base Wash (Extraction):
o Add 1M NaOH (aq) to the organic phase (pH > 10).

o Mechanism:[6][7][8] The carboxylic acid deprotonates to form the sodium salt (R-COO~
Na*), moving into the aqueous layer.

o Validation: The organic layer now contains neutral impurities.

o Separation: Collect the Aqueous Layer (Bottom). Discard organic layer (or keep for impurity
analysis).

 Acidification (Precipitation):
o Cool aqueous layer to 0-5 °C.
o Slowly add 6M HCI dropwise with stirring until pH < 2.

o Observation: The product will precipitate as a white solid as it returns to its protonated,
insoluble form.

« Filtration & Drying: Filter the precipitate, wash with cold water (to remove NaCl), and dry
under vacuum at 45 °C.

Diagram 2: Purification Logic
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Caption: Acid-base extraction workflow exploiting the pKa (~4.7) to separate the target acid
from non-acidic impurities.

B. Analytical Characterization (HPLC-UV)

¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
* Mobile Phase A: 0.1% Formic Acid in Water.

« Mobile Phase B: Acetonitrile.
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e Gradient: 10% B to 90% B over 10 minutes.

e Detection: UV @ 254 nm (Aryl ketone absorption).

o Retention Time: Target typically elutes ~6.5 min (LogP ~2.85).

Stability & Storage

e Hygroscopicity: Low, but long-term exposure to moisture can lead to clumping.

o Reactivity: The ketone is susceptible to reduction (NaBH4) or Grignard addition. The acid
can form esters.[9]

o Storage: Store in a tightly closed container at room temperature (15-25 °C), away from
strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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